Epzicom

概要

説明

Epzicom is a fixed-dose combination tablet containing 600 mg of abacavir (ABC) and 300 mg of lamivudine (3TC), both of which are nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV-1 infection . It is used in combination with other antiretroviral agents .

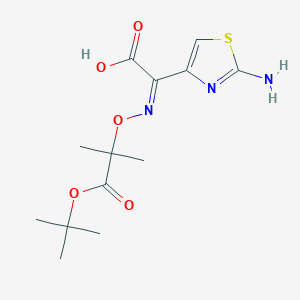

Synthesis Analysis

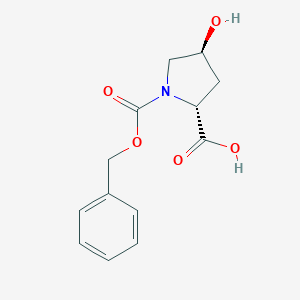

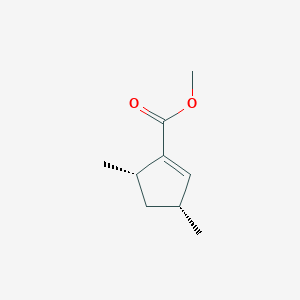

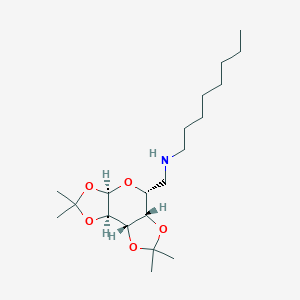

Abacavir, one of the components of Epzicom, is a carbocyclic synthetic nucleoside analogue . The manufacture of abacavir sulfate, which contains two chiral carbon atoms, entails several chemical steps . The desired stereochemistry at the chiral centers is built into the starting material. The reactions involved in the conversion of the starting material to the API do not involve the chiral centers and hence the original chirality of the starting material is preserved and retained in the final API .

Molecular Structure Analysis

Epzicom contains abacavir sulfate and lamivudine. The molecular formula of abacavir sulfate is (C14H18N6O)2•H2SO4 and it has a molecular weight of 670.76 g per mol .

Chemical Reactions Analysis

Abacavir, an active ingredient in Epzicom, is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) .

Physical And Chemical Properties Analysis

Epzicom is an oral tablet. Each orange, film-coated tablet contains the active ingredients 600 mg of abacavir as abacavir sulfate and 300 mg of lamivudine .

科学的研究の応用

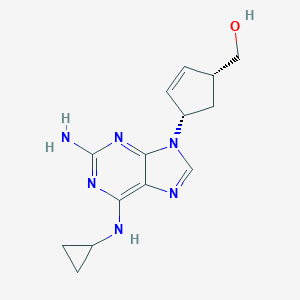

ent-Abacavir: A Comprehensive Analysis: ent-Abacavir, also known as Epzicom or [(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol, is an enantiomer of Abacavir. Abacavir itself is a carbocyclic 2’-deoxyguanosine nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1). Below are some of the scientific research applications of ent-Abacavir based on the available information:

HIV Treatment

As an NRTI, ent-Abacavir is used in antiretroviral therapy for HIV infection. It is phosphorylated to active metabolites that compete for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .

Placental Tissue Research

Studies have shown that ENT1 nucleoside transporters play a dominant role in Abacavir uptake into placental tissues. This suggests potential applications in researching placental transfer mechanisms and drug delivery to the fetus .

作用機序

Abacavir and lamivudine, the two active ingredients in Epzicom, are antiviral medicines that prevent human immunodeficiency virus (HIV) from multiplying in the body . Abacavir is converted intracellularly to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) .

Safety and Hazards

Epzicom can cause severe or fatal side effects. Hypersensitivity reactions have been reported with abacavir-containing products . Severe acute exacerbations of hepatitis B have been reported in patients who are co-infected with hepatitis B virus (HBV) and human immunodeficiency virus (HIV-1) and have discontinued lamivudine, a component of Epzicom . Lactic acidosis and severe hepatomegaly with steatosis, including fatal cases, have been reported with the use of nucleoside analogues .

将来の方向性

Epzicom is currently approved for use in adults and is not recommended for use in patients younger than 18 years of age . The FDA has approved Epzicom based on a large well-controlled clinical study (CNA30021 or Zodiac) that showed that abacavir dosed once daily had similar antiviral effect as abacavir dosed twice daily, both taken with lamivudine and efavirenz .

特性

IUPAC Name |

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332855 | |

| Record name | Epzicom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epzicom | |

CAS RN |

136470-79-6 | |

| Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epzicom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

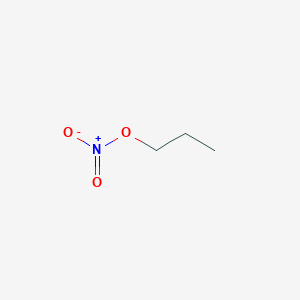

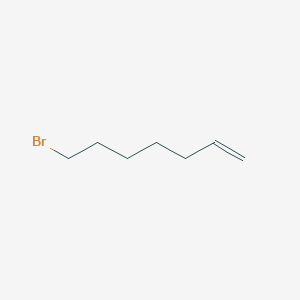

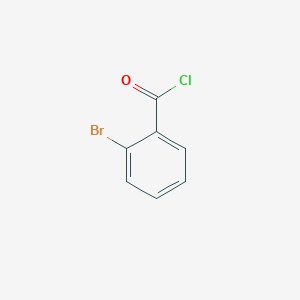

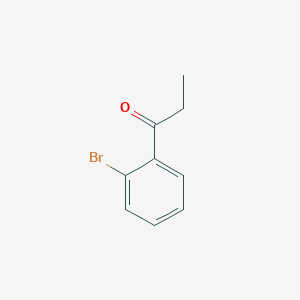

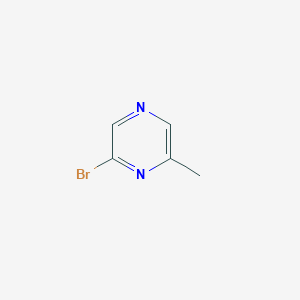

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

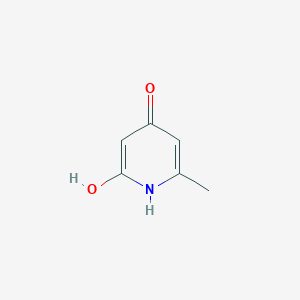

Feasible Synthetic Routes

Q & A

A: Epzicom is a fixed-dose combination tablet containing two nucleoside reverse transcriptase inhibitors (NRTIs): abacavir and lamivudine. [, , ] These medications are used to treat HIV-1 infection. [, , ] Both abacavir and lamivudine work by interfering with the activity of reverse transcriptase, an enzyme essential for HIV replication. They act as competitive inhibitors, mimicking the natural building blocks of DNA and disrupting the virus's ability to create new copies of itself. [, ]

A: Epzicom offers the convenience of taking both medications in a single tablet, potentially improving adherence to therapy. [, , ] Studies have shown that patients taking Epzicom may be more likely to achieve the recommended adherence level of 95% compared to those taking separate NRTIs. []

A: Yes, genetic testing for the HLA-B*5701 allele is recommended before starting Epzicom. [] Patients who carry this allele have a significantly increased risk of developing a severe hypersensitivity reaction to abacavir. []

A: While Epzicom is not specifically indicated for Hepatitis B treatment, lamivudine is active against this virus. [] Studies have investigated the use of lamivudine, often in combination with other antiviral agents, in both pre- and post-liver transplant patients with Hepatitis B. []

A: Data on the use of Epzicom in pregnancy is collected through the Antiretroviral Pregnancy Registry. [] This registry monitors birth defects and other health problems in infants exposed to antiretroviral medications during pregnancy.

A: Long-term studies are ongoing to assess the potential long-term effects of Epzicom. [] One study, the Canadian Coinfection Cohort (CCC), is investigating the impact of Epzicom on liver health in patients co-infected with HIV and Hepatitis C. []

A: Yes, Epzicom can interact with other medications, including some antibiotics, antifungal agents, and herbal supplements. [] It is essential to discuss all medications, including over-the-counter drugs and supplements, with a healthcare provider before starting Epzicom.

A: Resistance to Epzicom can develop over time, often due to mutations in the HIV reverse transcriptase enzyme. [, ] Regular viral load monitoring is crucial to detect treatment failure, which may indicate the emergence of resistance. [, ]

A: Researchers continue to develop new antiretroviral medications with novel mechanisms of action to combat drug resistance. [] This includes exploring new drug classes, such as integrase inhibitors and maturation inhibitors, and developing next-generation versions of existing drug classes. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。